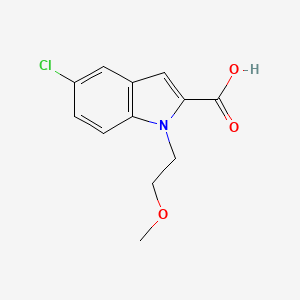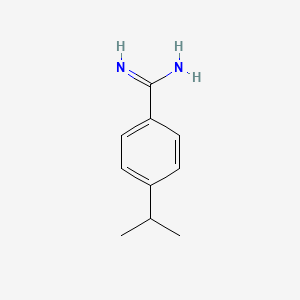![molecular formula C16H15NO2S B1310390 Acetato de etilo [2-(2-tienil)-1H-indol-1-il] CAS No. 913527-26-1](/img/structure/B1310390.png)
Acetato de etilo [2-(2-tienil)-1H-indol-1-il]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate is a complex organic compound that features both indole and thiophene moieties. The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The thiophene ring is a five-membered ring containing one sulfur atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
Target of Action
Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate is a complex compound that likely interacts with multiple targetsCompounds with similar structures, such as thiazole and indole derivatives, have been found to interact with a variety of biological targets . These targets include various enzymes, receptors, and proteins involved in cellular processes such as inflammation, pain perception, microbial defense, and cancer progression .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it likely interacts with its targets to modulate their activity . This modulation can result in changes to cellular processes, leading to the observed biological effects.
Biochemical Pathways
For example, thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
Its predicted boiling point is 4524±300 °C and its predicted density is 122±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may have a variety of biological effects, potentially including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods like the Gewald reaction, which involves the condensation of α-methylene carbonyl compounds with sulfur and α-cyanoesters.
Coupling of Indole and Thiophene Rings: The final step involves coupling the indole and thiophene rings through a suitable linker, such as an acetate group. This can be achieved using esterification reactions where the carboxylic acid derivative of the indole is reacted with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or thiophene rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Comparación Con Compuestos Similares
Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate can be compared with other similar compounds, such as:
Ethyl [2-(2-furyl)-1H-indol-1-yl]acetate: Similar structure but with a furan ring instead of a thiophene ring.
Ethyl [2-(2-pyridyl)-1H-indol-1-yl]acetate: Similar structure but with a pyridine ring instead of a thiophene ring.
Ethyl [2-(2-benzothienyl)-1H-indol-1-yl]acetate: Similar structure but with a benzothiophene ring instead of a thiophene ring.
Uniqueness
The uniqueness of Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate lies in its combination of indole and thiophene moieties, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
ethyl 2-(2-thiophen-2-ylindol-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-2-19-16(18)11-17-13-7-4-3-6-12(13)10-14(17)15-8-5-9-20-15/h3-10H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNRGIMUAAQWDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C=C1C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)

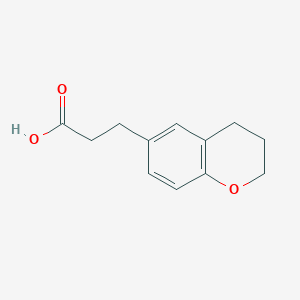
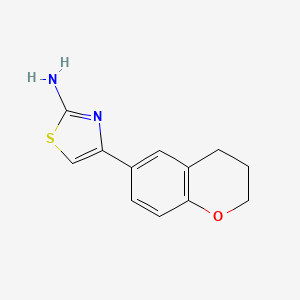
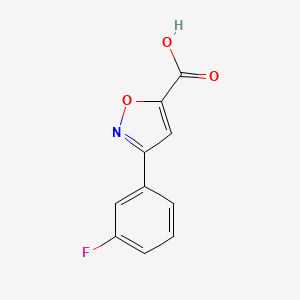
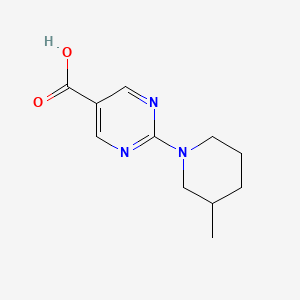
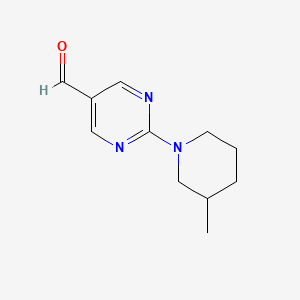
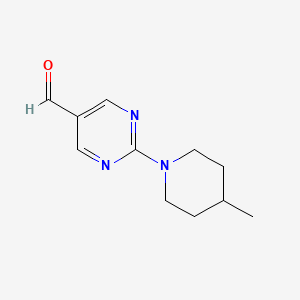
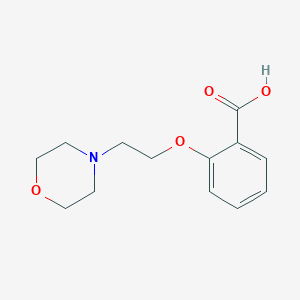
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)
